molecular formula C9H14ClNO B13455700 3-methoxy-N,2-dimethylaniline hydrochloride

3-methoxy-N,2-dimethylaniline hydrochloride

Cat. No.: B13455700
M. Wt: 187.66 g/mol
InChI Key: XQIDVMRKYDKHDP-UHFFFAOYSA-N
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Description

3-Methoxy-N,2-dimethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen atom and the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N,2-dimethylaniline hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,2-dimethylaniline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methoxy-N,2-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N,N-dimethylaniline
  • 2-Methoxy-N-methylaniline
  • N,N-Dimethylaniline

Uniqueness

3-Methoxy-N,2-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-methoxy-N,2-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-8(10-2)5-4-6-9(7)11-3;/h4-6,10H,1-3H3;1H

InChI Key

XQIDVMRKYDKHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)NC.Cl

Origin of Product

United States

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